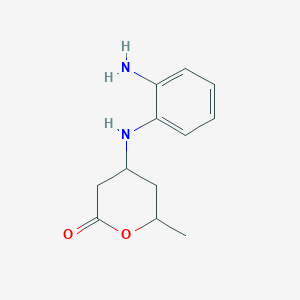
4-(2-Aminoanilino)-6-methyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoanilino)-6-methyloxan-2-one is a synthetic organic compound with a unique structure that includes an oxan-2-one ring substituted with an aminoanilino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoanilino)-6-methyloxan-2-one typically involves the reaction of 2-aminoaniline with 6-methyloxan-2-one under specific conditions. One common method involves the use of a base such as potassium hydroxide in an ethanol solution, followed by refluxing the mixture for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoanilino)-6-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxan-2-one ring to a more reduced form.
Substitution: The aminoanilino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxan-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxan-2-one compounds.
Substitution: Various substituted oxan-2-one derivatives depending on the substituent used
Applications De Recherche Scientifique
4-(2-Aminoanilino)-6-methyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical processes.
Medicine: Studied for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of dyes and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of 4-(2-Aminoanilino)-6-methyloxan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit histone deacetylase, leading to changes in gene expression and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(2-Aminoanilino)-6-methyloxan-2-one can be compared with similar compounds such as:
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Similar structure but with a pyrimidine ring.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Contains a thiophene ring instead of an oxan-2-one ring.
4-(2-Aminoanilino)quinoline: Features a quinoline ring, offering different chemical properties .
These compounds share some structural similarities but differ in their ring systems and functional groups, leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
874537-44-7 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(2-aminoanilino)-6-methyloxan-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-9(7-12(15)16-8)14-11-5-3-2-4-10(11)13/h2-5,8-9,14H,6-7,13H2,1H3 |
Clé InChI |
XKIJFEXOEGZMOH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(=O)O1)NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


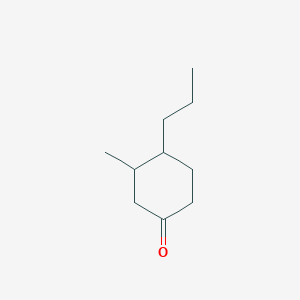
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
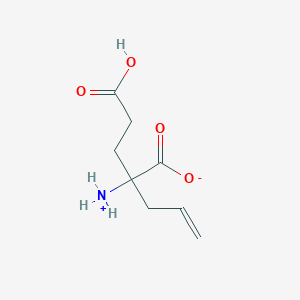
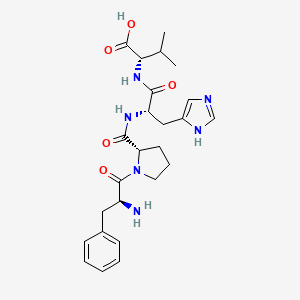


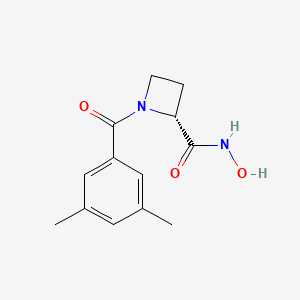
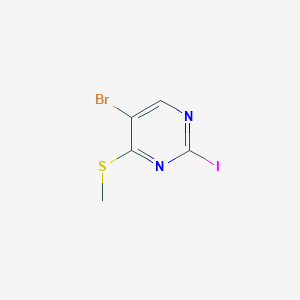
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
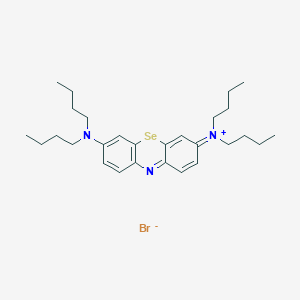
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
